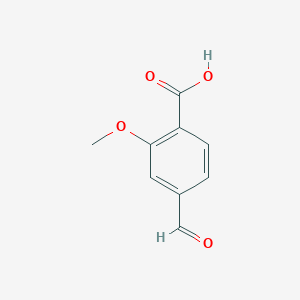

4-Formyl-2-methoxybenzoic acid

Description

Significance and Research Landscape of Formyl- and Methoxy-Substituted Benzoic Acid Derivatives

Formyl- and methoxy-substituted benzoic acid derivatives represent a class of compounds of significant interest across multiple scientific disciplines. Their importance stems from the reactivity of their functional groups, which serve as handles for constructing more complex molecular architectures. cymitquimica.com In medicinal chemistry, these compounds are frequently used as intermediates in the synthesis of new therapeutic agents. For instance, various isomeric hydroxy- and methoxy-benzoic acid derivatives have been designed and synthesized in the pursuit of novel anti-inflammatory drugs. tandfonline.com The methoxy (B1213986) group, in particular, has been shown to be crucial in modulating the biological properties of molecules. Research into treatments for glaucoma-related neurodegeneration has demonstrated that the strategic inclusion of methoxy groups on benzoic acid derivatives can impart potent antioxidant activities to biomaterials designed for sustained drug delivery. nih.gov

The research landscape for this class of compounds is diverse. Scientists study these molecules to understand fundamental structure-property relationships. For example, research has explored how methoxy- and hydroxyl-ring substituents on benzoic acid affect their lipophilicity and their interaction with biological membranes, such as in plant roots. researchgate.net Furthermore, these derivatives serve as molecular probes in enzymology. Studies on cytochrome P450 enzymes have used various substituted benzoic acids to investigate how the size and position of substituents like methoxy groups affect substrate binding and enzymatic activity, providing insights into metabolic processes. rsc.org The utility of these compounds extends to being precursors for prodrugs, as seen with an isomer, 4-formyl-3-methoxybenzoic acid, which is used in the synthesis of treatments for asthma. biosynth.com

Overview of Key Research Areas Pertaining to 4-Formyl-2-methoxybenzoic Acid

Research pertaining specifically to this compound centers on its role as a multifunctional intermediate in organic synthesis. The compound's three distinct functional groups offer multiple pathways for chemical transformation, making it a valuable precursor for pharmaceuticals, agrochemicals, and functional materials. chemscene.com

The primary research applications exploit the reactivity of each functional group:

The Formyl Group (-CHO): This group is an electrophilic site, readily participating in nucleophilic addition and condensation reactions, such as the formation of Schiff bases. It can also be easily oxidized to a second carboxylic acid group or reduced to a hydroxymethyl group, further expanding its synthetic versatility.

The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic density of the aromatic ring, influencing the reactivity and selectivity of reactions at other sites on the ring.

The Carboxylic Acid Group (-COOH): As a weak acid, this group can be converted into esters, amides, or acid chlorides, and it provides a site for hydrogen bonding and metal coordination. chemscene.comcymitquimica.com

A significant application of this compound is as a building block for complex heterocyclic structures. For example, a closely related derivative, (4-formyl-2-methoxyphenoxy)acetic acid, which can be synthesized from vanillin (B372448), is used to generate novel ketenes. researchgate.net These intermediates then undergo cycloaddition reactions to produce polyfunctionalized 2-azetidinones (β-lactams), which are important scaffolds in medicinal chemistry. researchgate.net The compound is also listed as a key reagent in the development of materials for electronics and specialized biochemicals, such as those used in antibody-drug conjugates (ADCs). chemscene.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 194928-58-0 | chemscene.comchemsrc.comguidechem.com |

| Molecular Formula | C₉H₈O₄ | chemscene.comguidechem.com |

| Molecular Weight | 180.16 g/mol | chemscene.comguidechem.com |

| IUPAC Name | This compound | guidechem.com |

| Canonical SMILES | COC1=CC(C=O)=CC=C1C(=O)O | guidechem.com |

| InChIKey | QAYQOARPTBPKMR-UHFFFAOYSA-N | guidechem.com |

| Predicted pKa | 3.67 ± 0.10 | guidechem.com |

| Appearance | White solid (typical) | rsc.org |

Table 2: Summary of Key Research Applications

| Research Area | Application of this compound & Derivatives | Key Findings / Significance | Source(s) |

| Medicinal Chemistry | Intermediate for anti-inflammatory agents and β-lactam synthesis. | The functional groups allow for the construction of complex, biologically active scaffolds. | tandfonline.comresearchgate.net |

| Materials Science | Building block for functional materials, including electronic materials. | Listed as a component for creating advanced materials. | chemscene.com |

| Organic Synthesis | Versatile precursor for pharmaceuticals and agrochemicals. | The formyl, methoxy, and carboxyl groups offer multiple reaction sites for derivatization. | |

| Biochemical Research | Precursor for reagents in bioconjugation (e.g., ADCs). | Enables the synthesis of linkers and other molecules for biochemical applications. | chemscene.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-formyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQOARPTBPKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611679 | |

| Record name | 4-Formyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194928-58-0 | |

| Record name | 4-Formyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Formyl 2 Methoxybenzoic Acid

Established Synthetic Pathways and Their Limitations

Traditional methods for the synthesis of aromatic aldehydes, while foundational, often present significant drawbacks that limit their industrial applicability and scalability. For related compounds like 4-formylbenzoic acid, established routes are noted to have shortcomings such as high toxicity of reagents, complex and lengthy process routes, high costs for industrial application, and often result in low yields chemicalbook.com. These limitations have driven the search for more advanced and efficient synthetic strategies.

Diazonium Salt Methodologies

The conversion of primary aromatic amines to diazonium salts is a cornerstone of synthetic aromatic chemistry, providing a versatile intermediate for introducing a wide array of functional groups lkouniv.ac.inbyjus.com. This process, known as diazotization, involves treating a primary amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl lkouniv.ac.in. The resulting diazonium salt can then be converted to the desired product.

However, this pathway has several limitations. Diazonium salts are often unstable, with aromatic variants requiring temperatures below 5°C to prevent decomposition and the unwanted liberation of nitrogen gas lkouniv.ac.inbyjus.com. The stability is also highly dependent on the counterion; for instance, phenyldiazonium chloride is known to be dangerously explosive, whereas benzenediazonium tetrafluoroborate is more stable for benchtop handling wikipedia.org. Furthermore, the presence of electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amino nitrogen, making the initial diazotization reaction more difficult to achieve lkouniv.ac.in.

Gas-Phase Catalytic Oxidation Approaches

Gas-phase catalytic oxidation represents an industrially relevant approach for the synthesis of aldehydes from alkyl-substituted aromatic precursors. This method typically involves passing the hydrocarbon substrate in the vapor phase over a heavy metal catalyst at high temperatures . For instance, the oxidation of substituted toluenes can yield aromatic aldehydes zenodo.orgresearchgate.net.

The primary limitation of this approach is the potential for over-oxidation. Strong oxidizing agents tend to convert the methyl group of toluene derivatives directly to benzoic acids . Achieving selective oxidation to the aldehyde stage is challenging and often results in the formation of by-products, including significant amounts of carbon dioxide mdpi.com. The high temperatures and pressures required also contribute to high energy costs and can lead to catalyst deactivation, making the process less sustainable and economically viable for complex, highly functionalized molecules mdpi.com.

Amide Dehydration Protocols

The dehydration of primary amides is a fundamental and clean method for the synthesis of nitriles researchgate.netresearchgate.net. These nitriles can then be subsequently reduced to form aldehydes. The conversion of amides to nitriles is a redox-neutral process that can be achieved using various dehydrating agents researchgate.net. While traditional methods required harsh reagents like P₄O₁₀ or TiCl₄, modern protocols have introduced milder conditions using silanes or transition-metal catalysts researchgate.netorganic-chemistry.org.

| Methodology | Primary Limitations |

| Diazonium Salt Methodologies | Instability of intermediates, potential for explosive side products, use of toxic reagents, low-temperature requirements. chemicalbook.comlkouniv.ac.inbyjus.comwikipedia.org |

| Gas-Phase Catalytic Oxidation | Over-oxidation to carboxylic acid, formation of CO₂ and other by-products, high energy costs, catalyst deactivation. mdpi.com |

| Amide Dehydration Protocols | Indirect (multi-step) route to aldehydes, potential for harsh reagents, requires subsequent controlled reduction of the nitrile intermediate. researchgate.net |

Innovative Synthetic Strategies

To overcome the limitations of established methods, researchers have focused on developing novel synthetic strategies that offer greater efficiency, control, and selectivity. These innovative approaches often involve the use of unique starting materials or advanced techniques for precise molecular functionalization.

Regioselective Functionalization Techniques (e.g., ortho-metalation strategies for related methoxybenzoic acids)

Regioselective functionalization offers a powerful tool for the precise synthesis of substituted aromatic compounds. Directed ortho-metalation is a premier example of such a technique, allowing for the deprotonation of a specific position on an aromatic ring directed by a nearby functional group. For precursors like 2-methoxybenzoic acid, the carboxylate and methoxy (B1213986) groups can direct metalation to specific adjacent positions nih.govorganic-chemistry.org.

Research has shown that by carefully selecting the base, the site of metalation on unprotected 2-methoxybenzoic acid can be controlled with high precision. This methodology enables the synthesis of compounds that are otherwise difficult to produce via conventional methods organic-chemistry.org. The ability to selectively introduce a functional group at a specific site is a significant advancement over classical electrophilic aromatic substitution, which often yields mixtures of isomers. This control is crucial for building the specific substitution pattern of 4-Formyl-2-methoxybenzoic acid.

| Base/Reagent System | Temperature | Outcome on 2-Methoxybenzoic Acid | Reference |

| s-BuLi/TMEDA | -78°C | Deprotonation occurs exclusively at the position ortho to the carboxylate group (C3 position). | nih.govorganic-chemistry.org |

| n-BuLi/t-BuOK | -78°C | A reversal of regioselectivity is observed, directing functionalization to a different position. | nih.govorganic-chemistry.org |

This technique transforms the carboxylic acid group from a simple functional moiety into a powerful directing group, offering a more efficient alternative to traditional multi-step synthetic sequences that might involve protecting groups or less selective reactions organic-chemistry.org.

Catalytic Methodologies in Aromatic Acid Derivatization (e.g., dual palladium-photoredox C-H olefination-cyclization)

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations that were previously difficult or inefficient. For aromatic acids like this compound, advanced catalytic strategies offer novel pathways for derivatization through direct functionalization of carbon-hydrogen (C-H) bonds. bohrium.comresearchgate.net One such powerful strategy is dual palladium-photoredox catalysis, which merges the capabilities of transition metal catalysis with photoredox catalysis to enable unique reactivity under mild conditions. bohrium.comresearchgate.net

This dual catalytic system can be applied to the C-H olefination-cyclization of aryl carboxylic acids. nih.govresearchgate.net In this process, a palladium catalyst activates a C-H bond on the aromatic ring, while a photocatalyst, upon absorbing visible light, facilitates the necessary redox steps. acs.org This synergistic approach allows for the formation of new carbon-carbon bonds, such as in olefination, often using molecular oxygen as a green and terminal oxidant. nih.govresearchgate.net The methodology provides a route to various isobenzofuranone derivatives from aryl carboxylic acids. nih.gov Such catalytic systems are noted for their mild reaction conditions and good functional group tolerance. researchgate.net While specific application to this compound is not detailed, the principles of this methodology represent a state-of-the-art approach for its further derivatization.

| Catalytic System | Description | Key Advantages | Potential Application |

| Dual Palladium-Photoredox | Combines a palladium catalyst for C-H activation with a photocatalyst that uses visible light to drive the reaction. bohrium.comresearchgate.net | Mild reaction conditions, use of green oxidants like O₂, high functional group tolerance, novel transformations. nih.govresearchgate.net | Direct C-H functionalization and derivatization of the aromatic ring of this compound. |

| Electrophilic Metalation | Uses a metal species as an electrophile to directly metalate a C-H bond on an aromatic ring. acs.orgnih.gov | Avoids pre-functionalization of the starting material, creating intermediates for cross-coupling reactions. acs.org | Introduction of new functional groups onto the benzene (B151609) ring of the target molecule. |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. msu.eduresearchgate.net Applying these principles to the synthesis of this compound involves critically evaluating each step of the synthetic route, from the choice of starting materials to the final purification process, to minimize environmental impact. nih.govfirp-ula.org

Solvent-Free Reaction Environments

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. zenodo.orgpharmafeatures.com Performing reactions in solvent-free, or "neat," conditions is an effective strategy to meet this goal. cem.comias.ac.in The absence of a solvent increases reactant concentration, which can lead to significant rate accelerations and often reduces reaction times from hours to minutes. tandfonline.com

Solvent-free reactions can be facilitated by techniques such as grinding solid reactants together (mechanochemistry) or using microwave irradiation. zenodo.orgcem.com For a hypothetical synthesis of this compound, an oxidation step of a corresponding alcohol could potentially be performed under solvent-free conditions, simplifying the experimental procedure and work-up while reducing waste. ias.ac.in Research on similar compounds has demonstrated the feasibility of catalyst- and solvent-free condensation reactions, highlighting a promising avenue for greener synthesis. researchgate.net

Ultrasound-Assisted Synthetic Routes

The use of ultrasound to promote chemical reactions, a field known as sonochemistry, offers a powerful tool for green synthesis. nih.govresearchgate.net Ultrasound enhances chemical reactivity through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized "hotspots" with extremely high temperatures and pressures, accelerating reaction rates. niscpr.res.in

Ultrasound-assisted methods have been successfully applied to a variety of organic transformations, including the synthesis of aromatic aldehydes and their derivatives. nih.govksu.edu.sa Key advantages of this technique include significantly shorter reaction times, improved product yields, and milder reaction conditions compared to conventional methods. researchgate.nettroindia.in For the synthesis of this compound, steps such as condensation or oxidation could be performed in an ultrasonic bath, potentially increasing efficiency and reducing energy consumption. nih.govniscpr.res.in

| Method | Energy Source | Typical Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Thermal | Hours niscpr.res.in | Moderate to Good | Higher energy consumption, potential for solvent loss. |

| Ultrasound-Assisted | Acoustic Cavitation niscpr.res.in | Minutes to Hours nih.gov | Good to Excellent nih.govresearchgate.net | Energy efficient, often performed at lower bulk temperatures. niscpr.res.in |

| Microwave-Assisted | Microwave Irradiation | Minutes cem.com | Good to Excellent | Rapid heating, energy efficient, suitable for solvent-free conditions. cem.com |

Utilization of Environmentally Benign Reagents and Oxidants

A critical aspect of green chemistry involves replacing hazardous reagents with safer alternatives. beyondbenign.orggreenchemistry-toolkit.org The oxidation of a primary alcohol to an aldehyde is a common transformation in organic synthesis, and a plausible step in producing this compound would be the oxidation of 4-(hydroxymethyl)-2-methoxybenzoic acid. Traditionally, this step often employs chromium-based reagents, which are highly toxic and carcinogenic. beyondbenign.orgscholaris.ca

Green chemistry promotes the use of environmentally benign oxidants. nih.govinnoget.com Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. scholaris.ca Its effectiveness can be enhanced with catalysts like lithium chloride on a clay support or molybdenum-based catalysts. beyondbenign.orgscholaris.ca Other sustainable options include using gaseous nitrogen dioxide, which can quantitatively oxidize benzylic alcohols to aromatic aldehydes with nitric acid as the only byproduct, or catalytic systems like TEMPO with Oxone as the terminal oxidant. nih.govorganic-chemistry.org

Industrial Synthesis and Process Optimization Considerations

The transition from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure efficiency, safety, scalability, and cost-effectiveness. For a compound like this compound, this involves a multi-faceted approach.

Elucidation of Reaction Mechanisms for Transformations Involving 4 Formyl 2 Methoxybenzoic Acid

Mechanistic Pathways of Functional Group Interconversions

The reactivity of 4-formyl-2-methoxybenzoic acid is largely defined by the interplay of its three functional groups. Understanding the mechanistic details of their individual and cooperative reactions is fundamental to predicting and controlling reaction outcomes.

Aldehyde Group Reactivity: Oxidations, Reductions, and Condensations

The aldehyde (formyl) group is a key site of reactivity, susceptible to a variety of transformations.

Oxidations: The formyl group can be readily oxidized to a second carboxylic acid group, yielding 2-methoxyterephthalic acid. This transformation is a common reaction for aldehydes. pressbooks.pub The oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide. A greener approach involves the use of hydrogen peroxide with a selenium catalyst, like diphenyl diselenide. The proposed mechanism involves the catalyst being oxidized to seleninic and perseleninic acids, which are the active oxidizing species. mdpi.com The reaction may proceed through radical intermediates. mdpi.com A plausible general mechanism involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized to the carboxylic acid. researchgate.net

Reductions: The electrophilic carbon of the formyl group is susceptible to nucleophilic attack by hydride-donating reagents. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to a primary alcohol (a hydroxymethyl group). The mechanism involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during aqueous workup to yield the alcohol product.

Condensations: The aldehyde group readily undergoes condensation reactions. A notable example is the formation of an imine (or Schiff base) upon reaction with a primary amine. analis.com.my This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. The formyl group can also participate in other carbon-carbon bond-forming condensations, which are fundamental in building more complex molecular architectures. cymitquimica.com

Table 1: Summary of Mechanistic Pathways for the Aldehyde Group

| Reaction Type | Reagents | Intermediate(s) | Mechanism Highlights |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂/(PhSe)₂ mdpi.com | Hydrate, Radical species mdpi.com | Formation of an oxidized catalyst or direct attack by oxidant on the aldehyde or its hydrate. mdpi.comresearchgate.net |

| Reduction | NaBH₄, LiAlH₄ | Tetrahedral alkoxide | Nucleophilic attack by a hydride ion on the carbonyl carbon, followed by protonation. |

| Condensation | Primary Amines (R-NH₂) analis.com.my | Carbinolamine | Nucleophilic addition of the amine to the carbonyl, followed by elimination of water. analis.com.my |

Carboxylic Acid Group Reactivity: Esterification, Amidation, and Decarboxylation

The carboxylic acid group is another center of reactivity, enabling derivatization through several key reaction types.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol. pressbooks.pubamazonaws.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. mnstate.edu Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. mnstate.edulibretexts.org

Amidation: Amide bond formation typically requires activation of the carboxylic acid to overcome its relatively low electrophilicity. acs.org A common method is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). mnstate.edudiva-portal.org The resulting acid chloride is a potent electrophile that readily reacts with an amine via a nucleophilic acyl substitution mechanism to form the amide. mnstate.edugoogle.com Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. acs.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from simple aromatic acids is generally difficult and requires harsh conditions. However, the process can be facilitated in specialized reactions. acs.orgnih.gov Metal-catalyzed decarboxylative C-H functionalization represents a modern approach where the carboxyl group is replaced by a new C-C or C-heteroatom bond. acs.org These reactions can proceed through redox-neutral pathways involving organometallic intermediates or oxidative pathways involving radical intermediates. acs.org The mechanism often involves the formation of a metal carboxylate salt, which then undergoes decarboxylation to generate a reactive organometallic species that couples with another substrate. acs.org

Methoxy (B1213986) Group Influence on Aromatic Reactivity and Substitution

The methoxy group (-OCH₃) exerts a profound influence on the reactivity of the benzene (B151609) ring through a combination of electronic effects.

Electronic Effects: The methoxy group is a strong electron-donating group (EDG). This is due to its powerful positive resonance (+R or +M) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This effect outweighs its electron-withdrawing inductive (-I) effect, which arises from the higher electronegativity of oxygen compared to carbon. quora.compearson.com

Ring Activation and Directing Effects: By increasing the electron density of the aromatic ring, the methoxy group activates it towards electrophilic aromatic substitution (EAS), making it more nucleophilic and reactive than benzene. libretexts.orgtotal-synthesis.comminia.edu.eg The resonance effect increases electron density primarily at the positions ortho and para to the methoxy group. Consequently, the methoxy group is a strong ortho, para-director for incoming electrophiles. total-synthesis.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|

| -OCH₃ | +R > -I (Electron Donating) quora.com | Activating libretexts.org | ortho, para total-synthesis.com |

| -CHO | -R, -I (Electron Withdrawing) libretexts.org | Deactivating libretexts.org | meta |

| -COOH | -R, -I (Electron Withdrawing) libretexts.org | Deactivating libretexts.org | meta |

Investigation of Aromatic Ring Functionalization Mechanisms

Modern synthetic methods allow for the direct functionalization of the aromatic ring, moving beyond classical EAS reactions.

C-H Activation and Annulative Coupling Mechanisms

Transition metal-catalyzed C-H activation has become a powerful tool for forming C-C and C-heteroatom bonds with high efficiency and atom economy. acs.org In the context of this compound, the carboxylic acid group can serve as an effective directing group to control the regioselectivity of these transformations. nih.gov

The general mechanism for a directed C-H activation/annulation cascade often involves the following steps: mdpi.combeilstein-journals.org

Coordination: The substrate coordinates to the metal center (e.g., Rh(III), Ru(II), Pd(II)) through the carboxylate group. mdpi.com

C-H Metalation: The metal catalyst then selectively cleaves the C-H bond at the ortho position (C3) to form a five- or six-membered metallacycle intermediate. This is often the rate-determining step. nih.govmdpi.com

Insertion: A coupling partner, such as an alkene or an alkyne, coordinates to the metal center and inserts into the metal-carbon bond of the metallacycle, forming a larger, seven-membered ring intermediate. mdpi.com

Reductive Elimination: The final product is released through reductive elimination, which forms the new C-C bond and regenerates the active metal catalyst, often requiring an oxidant to complete the catalytic cycle. mdpi.combeilstein-journals.org

This strategy allows for the construction of complex fused-ring systems, such as phthalides, directly from benzoic acid derivatives. mdpi.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the site of reaction (regioselectivity) and the spatial orientation of the new bonds (stereoselectivity) is paramount in synthesis.

Regioselectivity: In derivatization reactions of this compound, regioselectivity is governed by the electronic and steric properties of the substituents.

For electrophilic aromatic substitution , the powerful activating and ortho, para-directing methoxy group is the dominant controlling element, directing incoming electrophiles primarily to the C3 position. acs.org

For metal-catalyzed C-H activation , the carboxylic acid acts as the directing group, leading to highly regioselective functionalization at the C3 position, which is ortho to the carboxyl group. acs.orgmdpi.com

Stereoselectivity: The potential for stereoselectivity arises when reactions create new chiral centers. For instance, in annulative coupling reactions where an unsymmetrical alkene is inserted, a new stereocenter can be formed. mdpi.com The stereochemical outcome can be influenced by the steric environment of the metallacycle intermediate and the pathway of the subsequent steps. While many reactions may yield racemic or diastereomeric mixtures, the use of chiral ligands on the metal catalyst can induce enantioselectivity, providing a route to optically active products. nih.gov Similarly, the reduction of the aldehyde group does not create a stereocenter, but condensation with a chiral amine would lead to diastereomeric products.

Kinetic and Thermodynamic Aspects of Reactions

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are limited in publicly accessible literature. However, by examining related substituted benzoic acids, we can infer the principles that govern its reactivity. The reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the electron-withdrawing formyl group, and the electron-donating methoxy group.

Kinetic control versus thermodynamic control is a crucial concept in the reactions of substituted aromatic compounds. For instance, in reactions like the pinacol (B44631) rearrangement of diols, reaction conditions can dictate whether the kinetically favored product (formed via the most stable carbocation intermediate) or the thermodynamically stable product is obtained. rsc.org While not directly studying this compound, such principles are fundamental to predicting reaction outcomes.

The electronic nature of the substituents significantly impacts reaction rates. The formyl group at the para-position is electron-withdrawing, which generally increases the acidity of the carboxylic acid compared to benzoic acid itself. Conversely, the methoxy group at the ortho-position is electron-donating through resonance, which would tend to decrease acidity. The net effect on reaction rates and equilibrium positions for reactions like esterification or amidation depends on the specific mechanism and transition state stabilization.

In the context of enzymatic reactions, the substitution pattern is critical for substrate recognition and catalytic turnover. For example, studies on the O-demethylation of various methoxybenzoic acids by demethylase enzymes from Sphingobium sp. SYK-6 revealed that substitution at the 2-position can significantly influence reactivity. In these studies, 4-methoxybenzoic acids with substituents at the 2-position generally showed lower catalytic turnover numbers than those with the same substituents at the 3-position. researchgate.net Furthermore, 2-methoxybenzoic acid itself was not oxidized by the enzymes under examination, suggesting that the methoxy group at the C2 position may pose steric or electronic hindrance for the enzyme's active site. researchgate.net

Product inhibition is another kinetic factor to consider. In photocatalytic oxidations of benzyl (B1604629) alcohols, the corresponding benzoic acid products can adsorb onto the catalyst surface and inhibit the reaction. For example, in the oxidation of 4-methoxybenzyl alcohol, the addition of just 1 mol% of 4-methoxybenzoic acid led to a 50% reduction in the alcohol's conversion rate. whiterose.ac.uk This suggests that in reactions where this compound is a product, it could similarly inhibit the catalyst.

Table 1: Thermodynamic and Kinetic Data for Analogous Benzoic Acid Derivatives

This table presents experimental data for compounds structurally related to this compound to provide context for its potential thermodynamic and kinetic behavior.

| Compound | Property | Value | Method | Reference |

| 4-Formylbenzoic acid | Enthalpy of Fusion (ΔfusH) | 21.3 kJ/mol | Calorimetry | nist.gov |

| Methyl p-methoxybenzoate | Enthalpy of Fusion (ΔfusH) | 25.1 ± 0.2 kJ/mol | DSC | researchgate.net |

| Methyl p-methoxybenzoate | Enthalpy of Sublimation (ΔsubH) | 88.4 ± 0.5 kJ/mol | Static & Knudsen Effusion | researchgate.net |

| 4-Methoxybenzoic acid | Product Inhibition | 50% conversion decrease with 1 mol% addition | Photocatalytic Oxidation | whiterose.ac.uk |

| 3-Methyl-4-methoxybenzoic acid | Enzymatic Demethylation (Kd) | 1.7 mM | Enzyme Kinetics | researchgate.net |

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the reactivity of molecules like this compound where experimental data may be sparse.

DFT studies on substituted benzoic acids provide significant insights into how substituents influence their properties. mdpi.comrsc.org Calculations can determine molecular geometries, electronic structures, and various descriptors related to reactivity. For this compound, the key is to understand the balance between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing formyl group (-CHO).

Acidity and Reactivity Descriptors: Theoretical studies correlate gas-phase acidity (ΔacidG°) and aqueous pKa values with calculated electronic properties. rsc.orgnih.gov

Inductive vs. Resonance Effects: The formyl group is an electron-withdrawing group (EWG) through both inductive and resonance effects, which tends to increase the acidity of the carboxylic acid. The methoxy group is electron-withdrawing inductively but strongly electron-donating via resonance. DFT calculations can quantify these competing effects. For substituted benzoic acids, electron-withdrawing substituents generally increase acidity, with the effect being most pronounced from the para position, while electron-releasing groups decrease acidity. mdpi.comnih.gov

Fukui Functions and Local Philicity: These descriptors predict the most likely sites for nucleophilic or electrophilic attack on the molecule. The formyl carbon is a primary electrophilic site, while the aromatic ring's reactivity towards further substitution is modulated by the existing groups.

Proton Transfer Mechanisms: For reactions involving proton transfer, such as acid-base catalysis, DFT can model the reaction pathways. Studies on other benzoic acid derivatives have used DFT to calculate activation barriers and elucidate whether the transfer occurs via a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET) mechanism. buketov.edu.kz

Conformational Analysis and Hydrogen Bonding: The relative orientation of the carboxylic acid, methoxy, and formyl groups determines the molecule's most stable conformation. Computational studies on related molecules, such as 2-formyl-5-methoxy-benzoic acid, suggest that conformations stabilized by intramolecular hydrogen bonding between the formyl oxygen and the carboxylic acid proton represent local energy minima. DFT and MP2 methods have been used to study the conformations and hydrogen-bonded dimers of various substituted benzoic acids, finding that electron-releasing groups can lead to the formation of more stable hydrogen bonds in dimers. scispace.com

While specific computational studies for this compound are not prevalent, predictive data exists. For example, the PubChem database lists several computationally predicted properties. uni.lu These predictions, derived from quantitative structure-property relationship (QSPR) models, offer estimations where experimental data is absent.

Table 2: Application of Computational Methods to Substituted Benzoic Acids

This table summarizes how various computational approaches are used to understand the properties and reactivity of benzoic acid derivatives, which is applicable to the study of this compound.

| Computational Method | Property / Insight | Relevance to this compound | Reference |

| DFT (e.g., B3LYP/6-311G(d,p)) | Gas Phase Acidity (ΔacidG°), pKa | Predicts the influence of competing -CHO and -OCH₃ groups on acidity. | mdpi.comnih.gov |

| DFT (e.g., B3LYP/6-31G(d)) | Reaction Energetics, Transition States | Models reaction pathways and calculates activation energy barriers for transformations. | buketov.edu.kz |

| NBO (Natural Bond Orbital) Analysis | Charge Distribution, Hyperconjugation | Characterizes intramolecular interactions and the nature of hydrogen bonds. | scispace.com |

| QSPR (Quantitative Structure-Property Relationship) | Physicochemical Properties (LogP, CCS) | Provides estimates for properties like lipophilicity and ion mobility. | uni.lu |

| MP2 (Møller-Plesset perturbation theory) | Dimer Interaction Energies | Calculates the stability of hydrogen-bonded dimers, relevant in solid-state and concentrated solutions. | scispace.com |

Advanced Organic Synthesis Applications of 4 Formyl 2 Methoxybenzoic Acid As a Chemical Synthon

Precursor in the Synthesis of Complex Organic Scaffolds

4-Formyl-2-methoxybenzoic acid is a bifunctional building block whose aldehyde and carboxylic acid groups offer sites for orthogonal chemical reactions. This dual reactivity makes it a versatile precursor for developing complex organic scaffolds. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack and suitable for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations and reductive aminations. Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another avenue for molecular elaboration.

The potential of the "4-formyl-2-methoxy" phenyl core as a valuable synthon is demonstrated in the synthesis of polyfunctionalized β-lactams, a class of compounds with significant biological importance. In a documented synthesis, a closely related derivative, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is used to generate a vanillinyl ketene (B1206846) in situ. This ketene then undergoes a [2+2] cycloaddition with various imines to produce highly substituted β-lactam rings. researchgate.net This illustrates how the foundational structure of this compound can be leveraged to create intricate and valuable molecular architectures.

Role in Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are found in various pharmaceutically relevant molecules. However, its direct role as a precursor for specific drug analogues is highly dependent on its isomeric form.

Development of Finerenone Intermediates

Finerenone is a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes. smolecule.comchemicalbook.com A key intermediate in the synthesis of Finerenone is 4-cyano-2-methoxybenzaldehyde, also known as 4-formyl-3-methoxybenzonitrile. smolecule.comchemicalbook.com This intermediate undergoes a Knoevenagel condensation as a critical step in forming Finerenone's dihydronaphthyridine core. smolecule.com It is important to note that the Finerenone intermediate is a structural isomer of the subject compound of this article. Specifically, the methoxy (B1213986) group is located at the C-3 position (ortho to the formyl group) in the Finerenone intermediate, whereas it is at the C-2 position in this compound. Currently, there is no direct scientific literature linking the 2-methoxy isomer, this compound, to the synthesis of Finerenone.

Contribution to Anti-Tumor Agent Analogues

Various substituted benzoic acids serve as fundamental building blocks in the development of anti-tumor agents. lookchem.com For instance, other isomers and related molecules like 5-fluoro-2-methoxybenzoic acid are used as key intermediates in synthesizing anticancer drugs. lookchem.com However, a review of available research does not provide specific examples of this compound being directly employed as a precursor in the synthesis of anti-tumor agent analogues.

Precursor for Other Drug Analogues (e.g., pemetrexed)

Pemetrexed (B1662193) is an antifolate antineoplastic agent used in the treatment of mesothelioma and non-small cell lung cancer. nih.gov The synthesis of pemetrexed and its related impurities is well-documented and proceeds from key intermediates such as 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo-[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. nih.govgoogle.com The synthetic pathways for these complex molecules start from different building blocks, and there is no evidence in the literature to suggest that this compound is used as a precursor.

Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it an ideal candidate for the synthesis of a wide range of heterocyclic compounds. The aldehyde and carboxylic acid groups can react in a concerted or stepwise fashion with bifunctional reagents to yield various ring systems.

The aldehyde group can readily undergo condensation reactions with nucleophiles like hydrazines, hydroxylamines, or primary amines to form hydrazones, oximes, or imines, respectively. These intermediates can then undergo intramolecular cyclization, often facilitated by the presence of the carboxylic acid group (or its derivative), to form stable heterocyclic rings such as pyrazoles, oxazoles, or pyridinones. For example, reaction with a hydrazine (B178648) derivative could lead to a hydrazone that cyclizes onto the carboxylic acid group (after conversion to an ester or acid chloride) to form a pyrazolinone ring system.

The table below outlines the potential reactions of the functional groups of this compound and the resulting classes of compounds, highlighting its versatility in heterocyclic synthesis.

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

| Functional Group | Reagent(s) | Intermediate Product | Potential Heterocycle |

| Aldehyde (-CHO) | Hydrazine (R-NHNH₂) | Hydrazone | Pyrazole (B372694), Pyrazolinone |

| Aldehyde (-CHO) | Hydroxylamine (NH₂OH) | Oxime | Isoxazole, Isoxazoline |

| Aldehyde (-CHO) | Amine (R-NH₂) | Imine (Schiff Base) | Dihydropyridine, Quinoline |

| Carboxylic Acid (-COOH) | Alcohols (R-OH) | Ester | Lactone, Coumarin |

| Carboxylic Acid (-COOH) | Amines (R-NH₂) | Amide | Lactam, Pyridinone |

| Both Groups | o-Phenylenediamine | Imine then Amide | 1,5-Benzodiazepine derivative |

This synthetic potential is exemplified by the use of the related synthon, 2-(4-formyl-2-methoxyphenoxy)acetic acid, in generating polyfunctionalized β-lactams, which are four-membered nitrogen-containing heterocycles. researchgate.net This underscores the value of the 4-formyl-2-methoxybenzoyl moiety as a robust platform for building diverse heterocyclic libraries.

Construction of Isobenzofuranones

This compound serves as a valuable precursor in the synthesis of isobenzofuranone derivatives. These compounds are significant structural motifs found in numerous biologically active natural products. One established method involves the reaction of 2-formylbenzoic acids with various reagents to construct the lactone ring characteristic of isobenzofuranones. For instance, the reaction of 2-formyl-6-methoxybenzoic acid can lead to the formation of 3-butylidene-7-hydroxyphthalide through an intermediate iodophthalide. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. Palladium-photoredox catalyzed C-H olefination and cyclization of aryl carboxylic acids with alkenes, using molecular oxygen as a green oxidant, presents a mild and simple route to various isobenzofuranone derivatives. rsc.org This method has been successfully applied to a range of benzoic acids, including those with substitution patterns that direct the C-H olefination to the less sterically hindered position. rsc.org

Another approach utilizes catalysts like zirconium(IV) oxychloride octahydrate (ZrOCl2·8H2O) and sulphamic acid for the condensation of 2-carboxybenzaldehydes with ketones, proving effective under both conventional heating and microwave irradiation. researchgate.net These methods highlight the versatility of this compound and its analogs in constructing the isobenzofuranone scaffold.

Table 1: Selected Methods for Isobenzofuranone Synthesis

| Starting Material Analogue | Reagent/Catalyst | Key Transformation | Reference |

| 2-Formyl-6-methoxybenzoic acid | N/A (multi-step synthesis) | Formation of 3-butylidene-7-hydroxyphthalide | researchgate.net |

| Aryl Carboxylic Acids | Palladium/Photoredox Catalyst, O2 | C-H Olefination/Cyclization | rsc.org |

| 2-Carboxybenzaldehyde | ZrOCl2·8H2O or Sulphamic Acid | Condensation with Ketones | researchgate.net |

| Phthalaldehyde | Photolysis | Formation of 1(3H)-isobenzofuranone | researchgate.net |

Formation of Substituted Pyrazoles

The formyl group in this compound is a key functional handle for the construction of pyrazole rings, a class of heterocyclic compounds with diverse applications. researchgate.net The Vilsmeier-Haack reaction is a common method for synthesizing 4-formylpyrazoles. mdpi.comnih.gov This reaction typically involves the cyclization and formylation of hydrazones derived from ketones and hydrazines. mdpi.com For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding acetophenone (B1666503) hydrazones. mdpi.com

The synthesis of pyrazoles can be influenced by the reaction conditions and the nature of the substituents. For instance, the cyclocondensation of aryl hydrazines with 1,3-dicarbonyl compounds can yield different isomers depending on the solvent and catalyst used. nih.gov The versatility of these synthetic strategies allows for the creation of a wide array of substituted pyrazoles from precursors related to this compound.

Table 2: Examples of Pyrazole Synthesis Strategies

| Precursor Type | Reaction Type | Key Reagents | Resulting Product | Reference |

| Hydrazones | Vilsmeier-Haack | POCl3, DMF | 4-Formylpyrazoles | mdpi.comnih.gov |

| 1,3-Diketones and Hydrazines | Cyclocondensation | Acid or Base Catalyst | Substituted Pyrazoles | nih.gov |

| α,β-Unsaturated Carbonyls and Hydrazines | Cyclocondensation | N/A | Substituted Pyrazoles | nih.gov |

Development of Tetrahydro-1H-cyclopenta[c]quinolines

This compound and its derivatives are utilized in multicomponent reactions to synthesize complex heterocyclic structures like tetrahydro-1H-cyclopenta[c]quinolines. A notable example is the one-pot condensation of an aldehyde, cyclopentadiene, and an aniline (B41778) in the presence of a catalyst. niscpr.res.in Scandium(III) triflate has been shown to be an effective catalyst for this transformation, often leading to high diastereoselectivity with the formation of the endo isomer as the major product. niscpr.res.in

The choice of catalyst can significantly influence the stereochemical outcome of the reaction. While Lewis acids like scandium(III) triflate favor the endo product, Brønsted acids such as trifluoroacetic acid (TFA) can lead to higher proportions of the exo diastereomer. niscpr.res.in This catalytic control allows for the selective synthesis of different stereoisomers of the tetrahydro-1H-cyclopenta[c]quinoline core.

Table 3: Diastereoselectivity in Tetrahydro-1H-cyclopenta[c]quinoline Synthesis

| Aldehyde Reactant | Dienophile | Catalyst | Major Diastereomer | Reference |

| Various Aldehydes | Cyclopentadiene | Scandium(III) triflate | endo | niscpr.res.in |

| Various Aldehydes | Dihydropyran | Scandium(III) triflate | Mixture of exo/endo | niscpr.res.in |

| Various Aldehydes | Dihydropyran | Trifluoroacetic Acid (TFA) | exo | niscpr.res.in |

Synthesis of Pyrone, Pyridone, and Pyrrolone Derivatives

The chemical reactivity of this compound and related structures allows for their use in the synthesis of various six-membered heterocyclic compounds, including pyrones, pyridones, and pyrrolones. For instance, Brønsted acid-catalyzed and N-iodosuccinimide (NIS)-promoted cyclization of diynones can selectively produce 4-pyrone, 4-pyridone, and 3-pyrrolone derivatives. acs.org

The synthesis of 2-pyrones can be achieved through various catalytic methods, including gold(I)-catalyzed rearrangements of β-alkynylpropiolactones and N-heterocyclic carbene-catalyzed annulations of alkynyl esters with enolizable ketones. organic-chemistry.org Similarly, 4-trifluoromethyl-2-pyrones and 2-pyridones can be efficiently synthesized through a Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. rsc.org The use of ammonium (B1175870) acetate (B1210297) as a source of ammonia (B1221849) allows for the formation of the corresponding 2-pyridones. rsc.org

Table 4: Synthetic Routes to Pyrone, Pyridone, and Pyrrolone Derivatives

| Product Type | Synthetic Method | Key Reagents/Catalysts | Reference |

| 4-Pyrone, 4-Pyridone, 3-Pyrrolone | Cyclization of diynones | Brønsted Acid, NIS | acs.org |

| 2-Pyrones | Rearrangement of β-alkynylpropiolactones | Gold(I) catalyst | organic-chemistry.org |

| 2-Pyrones | Annulation of alkynyl esters and enolizable ketones | N-heterocyclic carbene | organic-chemistry.org |

| 4-Trifluoromethyl-2-pyrones | Pechmann-type reaction | 2-DMAP | rsc.org |

| 4-Trifluoromethyl-2-pyridones | Pechmann-type reaction | NH4OAc | rsc.org |

Contributions to Materials Science

Application in Covalent Organic Framework (COF) Synthesis

This compound and analogous aldehyde-functionalized building blocks are instrumental in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for various applications. researchgate.net The synthesis of COFs typically involves reversible condensation reactions between organic building blocks, allowing for the formation of thermodynamically stable crystalline networks. mdpi.com

Imine-linked COFs, formed through Schiff base reactions between aldehyde and amine monomers, are a prominent subclass due to their hydrolytic stability and the availability of diverse building blocks. researchgate.net The geometry of the building blocks, such as the number and orientation of reactive groups, dictates the topology of the resulting COF, leading to structures with hexagonal or tetragonal pores. mdpi.com For instance, the condensation of monomers with C2 and C4 symmetry can produce tetragonal COFs. mdpi.com The functional groups on the building blocks can be tailored to impart specific properties to the COF, such as for targeted applications like drug delivery or the adsorption of pollutants. researchgate.netresearchgate.net

Table 5: Building Blocks and Resulting COF Topologies

| Monomer Symmetry Combination | Resulting COF Topology | Pore Size | Reference |

| [C3 + C2] | Hexagonal | Mesoporous (2–50 nm) | mdpi.com |

| [C3 + C3] | Hexagonal | Mesoporous (2–50 nm) | mdpi.com |

| [C4 + C2] | Tetragonal | Mesoporous (2–50 nm) | mdpi.com |

| [C2 + C2 + C2] | Hexagonal | Microporous (<2 nm) | mdpi.com |

| [C4 + C4] | Tetragonal | Microporous (<2 nm) | mdpi.com |

Sophisticated Analytical Methodologies for the Characterization of 4 Formyl 2 Methoxybenzoic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide a wealth of structural data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, it allows for unambiguous structural confirmation of 4-Formyl-2-methoxybenzoic acid.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts based on their electronic environment. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield. The aldehyde proton is also highly deshielded and appears as a distinct singlet. The methoxy (B1213986) group protons appear as a sharp singlet, while the three aromatic protons would show characteristic splitting patterns in the aromatic region of the spectrum. chegg.comchemicalbook.com

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Note: Predicted values are based on analyses of similar compounds like 4-formylbenzoic acid and 2-methoxybenzoic acid. chegg.comchemicalbook.comchemicalbook.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the aldehyde functional groups are characteristically found at the low-field end of the spectrum. The carbon atom of the methoxy group and the various aromatic carbons, including those directly bonded to oxygen or the carbonyl groups, each give a distinct signal. nih.gov

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 |

| Aldehyde Carbonyl (-C HO) | 190 - 200 |

| Aromatic Carbons (C-O, C-C) | 110 - 160 |

| Methoxy Carbon (-OC H₃) | 55 - 65 |

| Note: Predicted values are based on typical ranges for these functional groups. nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov For this compound, the FTIR spectrum would display characteristic absorption bands confirming its structure. A very broad peak signifies the O-H stretch of the carboxylic acid group. Two distinct peaks in the carbonyl region would correspond to the C=O stretching vibrations of the aldehyde and the carboxylic acid. spectrabase.com Additional peaks confirm the presence of the methoxy group and the aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 | Carboxylic Acid (O-H) | Stretching, broad |

| 1700-1725 | Carboxylic Acid (C=O) | Stretching |

| 1680-1700 | Aldehyde (C=O) | Stretching |

| 1580-1610, 1450-1500 | Aromatic Ring (C=C) | Stretching |

| 1200-1300 | Ether (Ar-O-CH₃) | Asymmetric Stretching |

| 1000-1100 | Ether (Ar-O-CH₃) | Symmetric Stretching |

| Note: Values are typical for the indicated functional groups. spectrabase.com |

Raman Spectroscopy (for molecular interactions)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for studying the carbon skeleton of the aromatic ring. nih.govresearchgate.net For this compound, Raman spectroscopy can provide insights into molecular interactions, such as the hydrogen bonding involved in the formation of carboxylic acid dimers. nih.gov It can also be used in surface-enhanced Raman spectroscopy (SERS) studies to investigate how the molecule interacts with metal surfaces, which is relevant for applications in materials science and catalysis. osti.gov Characteristic signals include the aromatic ring breathing modes and carbon-carbon double bond stretching within the benzene (B151609) ring. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the sensitive detection and identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization is often required to increase its volatility, for instance, by converting the carboxylic acid to a methyl ester. escholarship.org In a typical GC-MS analysis, the derivatized analyte is vaporized and separated from other components based on its boiling point and interaction with the GC column. scholarsresearchlibrary.com Upon entering the mass spectrometer, the molecule is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the derivatized molecule and a series of fragment ions that form a unique fingerprint, allowing for structural confirmation. scholarsresearchlibrary.com Common fragmentation patterns would include the loss of the methoxy or ester groups. escholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing non-volatile or thermally sensitive compounds like this compound, as it does not typically require derivatization. mpi.govt.nz The compound is first separated from a mixture using high-performance liquid chromatography (HPLC), often with a reverse-phase column. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer through an interface, such as an electrospray ionization (ESI) source. ESI generates charged molecules in the gas phase with minimal fragmentation. foodb.ca This "soft" ionization allows for the clear detection of the molecular ion, usually as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. acs.orgnih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₉O₄]⁺ | 181.04953 |

| [M-H]⁻ | [C₉H₇O₄]⁻ | 179.03497 |

| [M+Na]⁺ | [C₉H₈O₄Na]⁺ | 203.03147 |

| [M+K]⁺ | [C₉H₈O₄K]⁺ | 219.00541 |

| Data sourced from PubChemLite, predicted using CCSbase. uni.lu |

Ion/Molecule Reactions for Functional Group Identification

Ion/molecule reactions in mass spectrometry offer a powerful strategy for the selective identification of functional groups within an analyte. acs.orgpurdue.edu This method involves introducing a specific reagent gas into the mass spectrometer, which then reacts in a predictable and diagnostic manner with a particular functional group on the ionized analyte. acs.org The resulting product ion, with its characteristic mass shift, serves as a clear indicator of the presence of that functional group. acs.org

For this compound, this technique can be applied to confirm its key chemical features: the carboxylic acid, aldehyde, and methoxy groups. A method has been developed for the specific identification of the carboxylic acid functionality in protonated analytes using gas-phase reactions with reagents like (isopropenoxy)trimethylsilane. purdue.edu The reaction proceeds via a selective derivatization of the carboxylic acid group, allowing it to be easily identified in an MS/MS experiment. purdue.edu While specific, well-documented reagents for the formyl and methoxy groups are less common, the principle remains that targeted ion/molecule reactions can be developed to provide definitive evidence for each functional group present in the molecule. acs.orgpurdue.edu

Non-targeted Compositional Analysis using UPLC-Orbitrap MS

In the analysis of complex mixtures, such as those found in environmental or biological samples, non-targeted analysis aims to identify as many compounds as possible without prior selection. nih.govresearchgate.net The coupling of Ultra Performance Liquid Chromatography (UPLC) with a high-resolution mass spectrometer like the Orbitrap (UPLC-Orbitrap MS) is an exceptionally powerful tool for this purpose. acs.orgnih.gov This methodology provides a comprehensive assessment of sample compositions with high throughput. researchgate.netnih.gov

The UPLC system first separates the components of the complex mixture with high resolution and speed. nih.gov The eluting compounds are then ionized and introduced into the Orbitrap mass analyzer. The Orbitrap is a Fourier transform mass spectrometer (FTMS) that provides ultrahigh mass resolution and exceptional mass accuracy. nih.govacs.org This precision significantly reduces ambiguity in assigning molecular formulas to the detected ions. acs.org By analyzing the fragmentation patterns (MS²) of the parent ions and comparing them against spectral libraries, a tentative identification of compounds, including this compound or its isomers, can be achieved even at trace levels. nih.gov For instance, a study noted that protonated 4-methoxybenzoic acid co-eluted with an isomeric fragment of another compound, highlighting the need for high-resolution separation and mass analysis to distinguish between such species. nih.govacs.org

Table 1: Key Features of UPLC-Orbitrap MS for Non-targeted Analysis

| Feature | Description | Advantage for Analysis |

| UPLC Separation | Provides high-resolution chromatographic separation of complex mixtures based on polarity. | Distinguishes between isomeric compounds. nih.govacs.org |

| High Mass Resolution | The Orbitrap analyzer can resolve ions with very small mass differences. | Minimizes overlap of isobaric species (compounds with the same nominal mass but different elemental formulas). acs.org |

| High Mass Accuracy | Measures mass-to-charge ratios with ppm or sub-ppm accuracy. | Allows for confident determination of elemental formulas for unknown compounds. acs.org |

| MS/MS Fragmentation | Parent ions can be fragmented to produce characteristic product ions. | Provides structural information that aids in compound identification through library matching. nih.gov |

Chromatographic Separation Methods

Chromatography is an indispensable tool in chemical analysis, used to separate, identify, and purify the components of a mixture. For compounds like this compound and its derivatives, liquid chromatography is the most common approach.

Ultra Performance Liquid Chromatography (UPLC) is a modern evolution of HPLC that utilizes columns packed with smaller stationary phase particles (typically less than 2 µm). frontiersin.orglcms.cz This innovation operates at much higher pressures, resulting in significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. lcms.cz The enhanced resolving power of UPLC is particularly valuable for separating structurally similar isomers, a common challenge in the analysis of substituted aromatic compounds. nih.gov A typical UPLC system, such as a Thermo UHPLC Vanquish, might use an ACQUITY UPLC HSS T3 column (1.8 µm particle size) for robust, reversed-phase separations. frontiersin.org This technique is central to high-throughput applications, including the non-targeted analysis discussed previously. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a foundational analytical technique used to separate and quantify components in a liquid mixture. pomona.edu An HPLC system pumps a sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). pomona.edu In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used, and components are separated based on their hydrophobicity. pomona.edu HPLC is widely used for purity assessment and quantification of drug substances and their intermediates. lcms.czgoogle.com For example, a method could be developed to separate and quantify this compound from its synthetic precursors or degradation products using a standard C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. pomona.edu

Table 2: Comparison of UPLC and HPLC

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 600 - 4,000 psi | 6,000 - 15,000 psi |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Faster |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

X-ray Single-Crystal Diffraction for Absolute Structure Determination

X-ray single-crystal diffraction (SCXRD) is the most powerful and unambiguous method for determining the complete three-dimensional structure of a crystalline molecule. nih.govfzu.cz This non-destructive technique works by irradiating a single, high-quality crystal with an X-ray beam. fzu.cz The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. fzu.cz

By analyzing the positions and intensities of the diffracted signals, a three-dimensional map of the electron density within the molecule can be generated. fzu.cz From this map, crystallographers can determine the precise spatial positions of all atoms, yielding accurate bond lengths, bond angles, and molecular conformation. encyclopedia.pub For chiral molecules that are resolved into a single enantiomer, SCXRD can also determine the absolute configuration. nih.govencyclopedia.pub The structure of derivatives of 4-methoxybenzoic acid has been successfully determined using this method. researchgate.net Therefore, if a suitable single crystal of this compound could be grown, SCXRD would provide definitive proof of its molecular structure and solid-state packing arrangement. fzu.cz

Methodologies for Isomeric and Diastereomeric Resolution

The separation of isomers is a critical task in synthetic and analytical chemistry. Positional isomers, such as different substitutions on the benzene ring, can typically be separated by standard chromatographic techniques like HPLC or UPLC due to differences in their polarity and physical properties. niscpr.res.in However, the resolution of enantiomers (non-superimposable mirror images) requires specialized chiral separation techniques.

While this compound itself is not chiral, its derivatives, created through reactions at the formyl or carboxyl group, can be. The resolution of such chiral derivatives is often accomplished by two primary strategies:

Direct Chiral Chromatography: The racemic mixture is passed through an HPLC or UPLC column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. researchgate.net

Indirect Separation via Diastereomer Formation: The mixture of enantiomers is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography. researchgate.net Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the target compound. For example, racemic alcohols are often resolved by forming diastereomeric esters with a chiral acid, which are then separated by HPLC. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for 4-Formyl-2-methoxybenzoic Acid Transformations

The reactivity of the aldehyde and carboxylic acid groups in this compound makes it a prime candidate for a variety of catalytic transformations. While classical reactions like oxidation of the formyl group to a carboxylic acid and its reduction to an alcohol are well-established, future research is heading towards more sophisticated and selective catalytic systems.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a significant area of interest. chemscene.commdpi.com These catalysts are known to facilitate C-H bond activation, which could lead to novel annulation and coupling reactions involving the aromatic ring of this compound. mdpi.comrsc.org For example, rhodium-catalyzed annulative coupling of benzoic acids with aldehydes or alkenes presents a pathway to complex heterocyclic structures like phthalides. mdpi.com The development of catalytic systems that can selectively functionalize the C-H bonds of the benzene (B151609) ring without interfering with the existing functional groups is a key research goal.

Organocatalysis also presents a promising frontier. Chiral primary amines and other organocatalysts are being explored for enantioselective reactions, such as cross-aldol reactions. nih.gov Applying such catalysts to this compound or its derivatives could enable the synthesis of chiral molecules with high enantioselectivity, which is crucial for applications in medicinal chemistry. The use of co-catalysts, such as other organic acids, has been shown to enhance both the yield and enantioselectivity of these reactions. nih.gov

Below is a table summarizing potential catalytic transformations and the catalyst types being explored:

| Transformation Type | Catalyst System | Potential Product Class | Research Focus |

| C-H Functionalization/Annulation | Rhodium (e.g., [Cp*RhCl₂]₂) or Ruthenium (e.g., [RuCl₂(p-cymene)]₂) complexes | Polycyclic and heterocyclic compounds (e.g., Phthalides) | Selective activation of specific C-H bonds on the aromatic ring. mdpi.comrsc.org |

| Asymmetric Aldol Reactions | Chiral primary amine organocatalysts (e.g., 9-amino-9-deoxy-epi-quinine) with acid co-catalysts | Chiral β-hydroxy aldehydes | Achieving high diastereo- and enantioselectivity. nih.gov |

| Cross-Coupling Reactions | Palladium catalysts with specialized ligands | Biaryl compounds and other complex architectures | Expanding the scope of coupling partners and improving catalyst efficiency. researchgate.net |

| Oxidation/Reduction | Selective oxidizing (e.g., KMnO₄) or reducing (e.g., NaBH₄) agents | Dicarboxylic acids or diols | Development of milder and more selective catalytic versions to avoid harsh stoichiometric reagents. |

Advanced Computational Design and Prediction of this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex organic molecules like this compound. analis.com.myresearchgate.net Future research will increasingly rely on these in silico methods to guide experimental work, saving time and resources.

DFT calculations can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.net This information provides insights into the most likely sites for electrophilic and nucleophilic attack, helping to predict the outcome of various reactions. For instance, computational studies can elucidate the conformational preferences of the molecule, such as the potential for intramolecular hydrogen bonding between the carboxylic acid and the methoxy (B1213986) group, which can significantly influence its reactivity.

Furthermore, computational models can be used to investigate the mechanisms of catalytic reactions. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable mechanism and the structure of transition states. acs.orgresearchgate.net This knowledge is crucial for designing more efficient catalysts and optimizing reaction conditions. For example, DFT studies have been used to understand the role of additives in facilitating Ru-catalyzed C-H activation reactions of benzoic acids. rsc.org

The table below outlines key areas where computational studies will advance the understanding of this compound:

| Computational Method | Area of Investigation | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Molecular Structure and Energetics | Optimized geometry, conformational analysis, intramolecular interactions. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of UV-Visible and vibrational (IR/Raman) spectra to aid in characterization. researchgate.net |

| Reaction Pathway Modeling | Catalytic Mechanisms | Transition state energies, reaction kinetics, and prediction of product selectivity. acs.org |

| Molecular Dynamics (MD) | Solvation and Binding | Behavior in different solvents, interaction with catalyst surfaces or enzyme active sites. acs.org |

Development of Sustainable Synthetic Routes for Industrial Production

While laboratory-scale syntheses of this compound and its derivatives exist, developing sustainable and scalable routes for industrial production is a critical future direction. Current methods often rely on traditional multi-step syntheses that may use hazardous reagents or generate significant waste. smolecule.com

A major focus of green chemistry is the use of renewable feedstocks. Lignin (B12514952), a complex polymer found in wood, is a rich source of aromatic compounds. rsc.orgsemanticscholar.org Research into the oxidative depolymerization of lignin can yield vanillin (B372448) and other benzoic acid derivatives, which could serve as precursors for a more sustainable synthesis of this compound. rsc.org This approach aligns with the principles of a circular economy by valorizing biomass waste streams.

Another key aspect of sustainable synthesis is the use of environmentally benign reaction conditions. This includes employing greener solvents (like water or biomass-derived solvents such as γ-valerolactone), reducing energy consumption through methods like microwave-assisted synthesis, and using catalytic rather than stoichiometric reagents to improve atom economy. mdpi.comanalis.com.my For example, Ru-catalyzed annulation reactions using oxygen as the sole oxidant produce water as the only byproduct, representing a significant environmental improvement over methods that use metal oxidants. mdpi.com

| Sustainability Approach | Research Objective | Example/Potential Application |